2-Oxo-2-phenylethyl undec-4-enoate
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Overview
Description
2-Oxo-2-phenylethyl undec-4-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to an oxo-ethyl group, which is further connected to an undec-4-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl undec-4-enoate typically involves the reaction of 2-oxo-2-phenylethyl bromide with undec-4-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl undec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl undec-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl undec-4-enoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 2-Oxo-2-phenylethyl butyrate
- 2-Oxo-2-phenylethyl hexanoate
Uniqueness
2-Oxo-2-phenylethyl undec-4-enoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
923294-09-1 |
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Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
phenacyl undec-4-enoate |
InChI |
InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-12-15-19(21)22-16-18(20)17-13-10-9-11-14-17/h7-11,13-14H,2-6,12,15-16H2,1H3 |
InChI Key |
WIIVJLVUSAOPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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